Alclofenac-d5
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Overview
Description
Alclofenac-d5 is a deuterated form of Alclofenac, a nonsteroidal anti-inflammatory drug (NSAID). The compound is chemically known as 2-(3-chloro-4-(2-propen-1-yloxy-d5)phenyl)acetic acid. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.
Mechanism of Action
Target of Action
Alclofenac-d5 primarily targets Prostaglandin G/H synthase 2 . This enzyme, also known as cyclooxygenase-2 (COX-2), plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as an antagonist of Prostaglandin G/H synthase 2 . It inhibits the enzyme through the reversible block of the cyclooxygenase enzyme . This prevents the production of inflammatory mediators such as prostacyclins and prostaglandins .
Biochemical Pathways
The inhibition of Prostaglandin G/H synthase 2 by this compound disrupts the synthesis of prostaglandins, which are part of the biochemical pathway involved in the inflammatory response . This results in a reduction of inflammation and pain.
Pharmacokinetics
The absorption of this compound from the gastrointestinal tract is irregular, with maximum plasma concentrations reached within 1-4 hours after oral or rectal administration . The volume of distribution is 0.1 L/kg, and it binds to plasma proteins at a rate of 90-99% . The main metabolic product is Alclofenac itself and Alclofenac glucuronide . Alclofenac is excreted in the urine mainly as glucuronide and as unchanged active substance . The plasma half-life varies between 1.5 and 5.5 hours .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation and pain. This makes it effective for the treatment of conditions like rheumatoid arthritis, ankylosing spondylitis, and other painful arthritic pathologies .
Biochemical Analysis
Biochemical Properties
Alclofenac-d5 interacts with various enzymes and proteins in biochemical reactions. The essential chemistry of Alclofenac is described together with a resume of the pharmacological and toxicological properties . Its unique character is related to its active allyloxy group and its close conformational resemblance to L-tryptophan .
Cellular Effects
This compound influences cell function by inhibiting the production of inflammatory mediators such as prostacyclins and prostaglandins . This inhibition occurs through the reversible block of the cyclooxygenase enzyme , which plays a crucial role in inflammation and pain.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of prostaglandin H2 synthase . This inhibition prevents the production of inflammatory mediators and pain, as prostacyclins and prostaglandins . It also has the ability to inhibit the biosynthesis of prostaglandins .
Metabolic Pathways
This compound is involved in various metabolic pathways. The main metabolic product is Alclofenac itself and Alclofenac glucuronide . It’s excreted in the urine mainly as glucuronide and as unchanged active substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alclofenac-d5 involves the introduction of deuterium atoms into the Alclofenac molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde.
Allylation: The hydroxyl group is allylated using allyl bromide in the presence of a base such as potassium carbonate.
Deuteration: The allyl group is then subjected to deuterium exchange using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Final Product: The final product, this compound, is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Reactors: Automated reactors ensure precise control over reaction conditions.
Purification: Industrial-scale purification methods such as large-scale chromatography and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Alclofenac-d5 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Alclofenac-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in understanding metabolic pathways and enzyme interactions.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging and diagnostic techniques.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID for pain and inflammation.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Uniqueness
Alclofenac-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial.
Properties
IUPAC Name |
2-[3-chloro-4-(1,1,2,3,3-pentadeuterioprop-2-enoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)/i1D2,2D,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWPKZXBHOEEE-FDMROVFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])OC1=C(C=C(C=C1)CC(=O)O)Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.